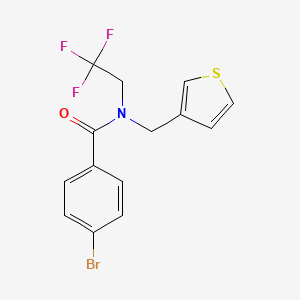![molecular formula C9H12O3 B2419313 Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1865723-93-8](/img/structure/B2419313.png)
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
カタログ番号 B2419313
CAS番号:
1865723-93-8
分子量: 168.192
InChIキー: VEIXZWOLIRWSDW-FSDSQADBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a bicyclic compound with a carboxylic acid functional group . The prefix “Rel-” in the name suggests that it has multiple chiral centers, and the configuration of these centers is specified by the (1R,2R,4R) notation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a bicyclic ring system with a carboxylic acid functional group . The (1R,2R,4R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as acid-base reactions and nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit the properties typical of this class of compounds, such as the ability to form hydrogen bonds .科学的研究の応用
Structural Analysis and Synthesis
- The compound's geometry and structure have been a subject of interest in crystallography and organic synthesis. For instance, studies have focused on the distortion from ideal tetrahedral arrangements and the synthesis of related compounds, emphasizing their structural uniqueness and complexity (Wang, Thommen, & Keese, 1996).
Catalysis and Reaction Mechanisms
- Research has explored the use of related compounds in catalytic processes and reaction mechanisms. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized in decarboxylative acylation reactions, demonstrating the potential utility of bicyclic compounds in organic synthesis (Zhang et al., 2017).
Material Science and Polymer Research
- The compound and its derivatives have applications in material science, particularly in the development of novel polymers. Studies have shown that incorporating bicyclic structures into polymers can significantly affect their physical properties, such as solubility and thermal stability (Li, Kudo, & Shiraishi, 2000).
Pharmaceutical and Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, certain phenylpropanoyl esters derived from similar bicyclic structures have shown inhibitory effects on catecholamine secretion (Ding et al., 2010).
Supramolecular Chemistry
- The compound's derivatives have been utilized in the construction of supramolecular architectures. These structures have applications in areas such as molecular recognition, sensor development, and the creation of novel materials (Foces-Foces et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-FSDSQADBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)
![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)
![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)
![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)


![8-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419251.png)
